molecular formula C15H14N2O2 B13679692 6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13679692
M. Wt: 254.28 g/mol
InChI Key: LJNAMKBLWRTDOE-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with methoxy groups attached to the 6th position of the imidazo ring and the 4th position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone. This reaction can be carried out under various conditions, including microwave irradiation, which has been shown to be efficient and environmentally friendly . The reaction proceeds through the formation of an intermediate imine, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid generation of functionalized molecules in a single step, minimizing time and cost .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophilic reagents under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-12-5-3-11(4-6-12)14-10-17-9-13(19-2)7-8-15(17)16-14/h3-10H,1-2H3

InChI Key

LJNAMKBLWRTDOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)OC

Origin of Product

United States

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